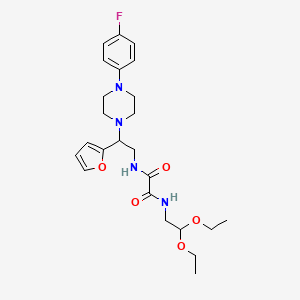

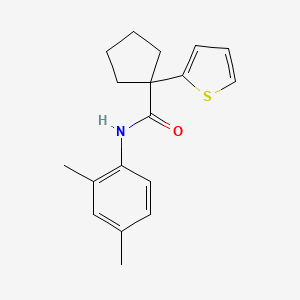

N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and related compounds involves various chemical reactions to introduce the desired functional groups onto the core structure. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar to the compound of interest, was achieved by reacting aryl substituents with cyclohexanecarboxamide derivatives. These compounds were characterized using techniques such as IR spectroscopy and 1H-NMR spectroscopy . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . Similarly, the crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds . These studies provide insights into the potential molecular conformation of N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For instance, the reactivity of N,N-dimethylthiophene-2- and -3-carboselenoamides with lithium tetrachloropalladate in methanol was investigated, leading to the formation of palladated compounds . This indicates that the compound of interest may also undergo similar reactions with palladium compounds. Additionally, the antimicrobial activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was investigated, demonstrating significant activity against bacterial strains and yeasts . This suggests that N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may also exhibit biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. The crystal structure and Hirshfeld surface analysis of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided information on the intermolecular interactions and crystal packing . Additionally, the in vitro anti-inflammatory and antioxidant activity of acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was screened, showing comparable activity to known anti-inflammatory and antioxidant compounds . These studies suggest that N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may have similar properties, which could be explored in future research.

Wissenschaftliche Forschungsanwendungen

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are pivotal in the pharmaceutical industry, representing a significant fraction of small-molecule drugs approved by the U.S. FDA. A comprehensive analysis revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their essential role in drug design and development. The study categorizes these heterocycles based on their ring size and structure, detailing the top nitrogen heterocyclic structures and their substitution patterns. This analysis underscores the structural diversity and frequency of nitrogen heterocycles, shedding light on common architectural cores and unique configurations within pharmaceuticals (Vitaku, Smith, & Njardarson, 2014).

Antituberculosis Activity of Organotin(IV) Complexes

Organotin(IV) complexes have demonstrated remarkable antituberculosis activity. These complexes, featuring a range of structurally diverse organotin moieties, have been scrutinized against Mycobacterium tuberculosis H37Rv. The antituberculosis efficacy of these complexes is influenced by various factors, including the ligand environment, organic groups attached to tin, and the overall structure of the compound. Notably, triorganotin(IV) complexes exhibit superior activity compared to their diorganotin(IV) counterparts, suggesting that the number of organic groups attached to tin plays a crucial role in determining their biological activity. This review emphasizes the potential of organotin(IV) complexes in antituberculosis research, highlighting the importance of structural factors and the potential mechanism of action (Iqbal, Ali, & Shahzadi, 2015).

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-13-7-8-15(14(2)12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-21-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUHLHIYLOTSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)